molecular formula C18H18N2O5S B14155878 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 912762-39-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B14155878
CAS No.: 912762-39-1
M. Wt: 374.4 g/mol
InChI Key: CLRYZHZFVKYHRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for the reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethoxybenzo[d]thiazol-2-amine
  • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
  • 4,7-dimethylbenzo[d]thiazol-2-amine

Uniqueness

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the benzamide moiety.

Properties

CAS No.

912762-39-1

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C18H18N2O5S/c1-22-10-5-6-11(14(9-10)25-4)17(21)20-18-19-15-12(23-2)7-8-13(24-3)16(15)26-18/h5-9H,1-4H3,(H,19,20,21)

InChI Key

CLRYZHZFVKYHRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)OC

Origin of Product

United States

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